molecular formula C11H14N4O B2630437 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one CAS No. 1708251-28-8

5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one

カタログ番号: B2630437
CAS番号: 1708251-28-8
分子量: 218.26
InChIキー: LJHIMIANOMOWQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one is a compound with a complex structure that belongs to the triazoloquinazolinone family. These compounds are of interest due to their versatile biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one typically involves a multi-step process starting from simple, commercially available starting materials. One common synthetic route includes the following steps:

  • Formation of the hydrazine derivative: : Starting with an appropriately substituted aromatic aldehyde, react it with hydrazine hydrate to form the hydrazone.

  • Cyclization: : Subject the hydrazone to cyclization reactions using suitable reagents like acetic anhydride to form the triazole ring.

  • Reduction: : Reduce the resulting intermediate to yield the tetrahydroquinazolinone structure.

Industrial Production Methods: In industrial settings, the production of this compound might involve optimizing the reaction conditions to ensure higher yields, purity, and cost-effectiveness. Techniques such as catalytic hydrogenation and solvent-free reactions are explored for greener production.

Types of Reactions it Undergoes:

  • Oxidation: : This compound can undergo oxidation reactions, forming oxidized derivatives, which could be relevant for its biological activity.

  • Reduction: : Reductive conditions can modify the triazoloquinazolinone framework, potentially yielding new analogs.

  • Substitution: : Various substituents can be introduced at specific positions on the quinazolinone ring through substitution reactions, using reagents like alkyl halides or nitrating agents.

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: : Utilizing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Using halogenation agents such as bromine or chlorine in the presence of catalysts.

Major Products Formed: The major products depend on the specific reactions undertaken. For example:

  • Oxidized derivatives: : These might include keto forms or oxygenated analogs.

  • Reduced forms: : Resulting in different hydrogenated compounds.

  • Substituted products: : Introducing various functional groups like nitro, alkyl, or halo.

科学的研究の応用

Chemistry: : The compound is studied for its potential to create new materials with unique properties, such as advanced polymers. Biology : It serves as a probe to investigate cellular processes and enzyme functions. Medicine : Research explores its potential as a therapeutic agent for various diseases, including anti-inflammatory, anticancer, and antimicrobial properties. Industry

作用機序

5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one exerts its effects through multiple pathways.

  • Molecular Targets: : It may target specific enzymes or receptors involved in disease processes.

  • Pathways Involved: : The exact pathways depend on the biological context, but common pathways include apoptosis induction, enzyme inhibition, or receptor modulation.

類似化合物との比較

Compared to other triazoloquinazolinones, 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one stands out due to its unique ethyl substitution at the 5-position, influencing its biological activity.

  • Similar Compounds

    • Unsubstituted triazoloquinazolinones: : Lack the ethyl group, potentially altering their biological effects.

    • Substituted analogs with different groups: : Such as methyl, propyl, or halogen substitutions, each having distinct properties and applications.

特性

IUPAC Name

5-ethyl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-9-12-8-6-4-3-5-7(8)10-13-14-11(16)15(9)10/h2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHIMIANOMOWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(CCCC2)C3=NNC(=O)N13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。